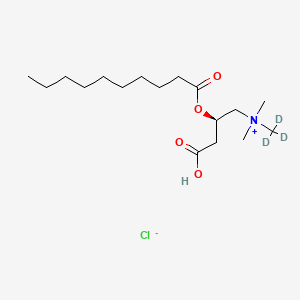

Decanoyl-L-carnitine-d3 (chloride)

Description

Decanoyl-L-carnitine-d3 (chloride) is a deuterated analog of Decanoyl-L-carnitine chloride, where three hydrogen atoms are replaced with deuterium at the N-methyl group . This compound (CAS: 2483831-87-2) has a molecular formula of C₁₇H₃₀D₃NO₄·HCl and a molecular weight of 354.92 g/mol . It serves as a stable isotope-labeled internal standard in mass spectrometry-based metabolomic studies, particularly for quantifying acylcarnitines in biological samples such as plasma or tissue extracts . Deuteration enhances analytical precision by minimizing metabolic interference and improving detection sensitivity in techniques like UHPLC-HRMS/MS .

Properties

IUPAC Name |

[(2R)-3-carboxy-2-decanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-GGBIRWKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of decanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Decanoyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloride ion can be substituted with other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include decanoic acid, decanol, and various substituted derivatives of decanoyl-L-carnitine .

Scientific Research Applications

Metabolic Research

Quantification of Acylcarnitines

Decanoyl-L-carnitine-d3 is frequently employed as an internal standard for the quantification of acylcarnitines in biological samples, particularly in hepatocyte studies. This is crucial for understanding fatty acid metabolism and disorders related to carnitine deficiency . The use of deuterated compounds like decanoyl-L-carnitine-d3 enhances the accuracy of mass spectrometry techniques, enabling precise measurements of acylcarnitine levels in various metabolic conditions .

Case Study: Methylmalonic Aciduria

In a study assessing urinary profiles in patients with methylmalonic aciduria, decanoyl-L-carnitine-d3 was used to validate methods for identifying acylcarnitine abnormalities. The study demonstrated the compound's effectiveness in distinguishing between different isomeric forms of acylcarnitines, contributing to better diagnostic capabilities for metabolic disorders .

Pharmacokinetic Studies

Impact of Deuteration on Drug Metabolism

Research has shown that deuteration can significantly alter the pharmacokinetic properties of drugs. Decanoyl-L-carnitine-d3 serves as a model compound to investigate these effects, providing insights into how deuterium substitution influences drug absorption, distribution, metabolism, and excretion (ADME) profiles . This knowledge is pivotal in drug development and optimization processes.

Study Example: Deuterium Substitution Effects

A study highlighted the pharmacokinetic differences observed in deuterated drugs compared to their non-deuterated counterparts. Decanoyl-L-carnitine-d3 was instrumental in illustrating how deuterium affects metabolic pathways, potentially leading to improved therapeutic profiles for certain drugs .

Therapeutic Potential

Neuroprotective Effects

Emerging research suggests that decanoyl-L-carnitine derivatives may possess neuroprotective properties. Studies have indicated that compounds within this class can influence neuronal signaling pathways and may offer therapeutic benefits in neurodegenerative conditions . While direct clinical applications remain under investigation, the foundational research supports further exploration into their potential.

Anti-infection Properties

Decanoyl-L-carnitine-d3 has also been studied for its anti-infective properties against various pathogens. Its role in modulating immune responses and its potential as an adjunct therapy in treating infections are areas of active research . The compound's ability to influence cellular pathways involved in inflammation and infection control highlights its versatility beyond metabolic applications.

Summary Table of Applications

Mechanism of Action

The mechanism of action of decanoyl-L-carnitine-d3 (chloride) involves its role as a fatty acid transporter. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking and quantification of the compound in metabolic studies .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Polarity: Shorter-chain derivatives (e.g., Butyryl, C4) exhibit higher polarity and faster metabolic turnover, while longer chains (e.g., Oleoyl, C18:1) are lipophilic and accumulate in lipid-rich tissues .

- Deuteration : All listed compounds are deuterated at the N-methyl group, ensuring minimal isotopic effect on biochemical activity while enabling precise quantification via mass shifts in MS analysis .

Pharmacokinetic and Stability Considerations

- Storage: Most deuterated acylcarnitines require storage at -20°C to prevent degradation, though Decanoyl-L-carnitine-d3 (chloride) is stable at 0–6°C for short-term use .

- Solubility: Decanoyl and Lauroyl derivatives exhibit moderate solubility in methanol (10% aqueous), whereas Butyryl and Hexanoyl analogs are more hydrophilic .

Supplier Variability

- Decanoyl-L-carnitine-d3 (chloride): Supplied by MedChemExpress (MCE) and Kanto Reagents, with prices ranging from ¥45,100/10mg (Kanto) to ¥616/mg (960化工网) .

- Butyryl-L-carnitine-d3 (chloride) : Available through Cayman Chemical and GLPBIO , emphasizing GMP-compliant production for clinical research .

Critical Notes and Discrepancies

- CAS Number Variability: Lauroyl-L-carnitine-d3 (chloride) is listed under multiple CAS numbers (e.g., 6919-91-1 vs. 2687960-76-3), likely reflecting differences in salt forms or supplier-specific nomenclature .

Biological Activity

Decanoyl-L-carnitine-d3 (chloride) is a deuterated derivative of L-carnitine, primarily used as an internal standard in analytical chemistry for the quantification of acylcarnitines. Its biological activity is significant, particularly in lipid metabolism, cellular energy production, and potential therapeutic applications.

- Molecular Formula : C17H31D3NO4.Cl

- Molecular Weight : 354.9 g/mol

- CAS Number : 2483831-87-2

- Solubility :

- DMF: 20 mg/ml

- DMSO: 10 mg/ml

- Ethanol: 20 mg/ml

Decanoyl-L-carnitine-d3 plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process essential for energy production. It is involved in the formation of various fatty acid intermediates and has been shown to influence the synthesis of docosahexaenoic acid (DHA) and other polyunsaturated fatty acids in rat hepatocytes .

Biological Activities

- Fatty Acid Metabolism :

-

Cellular Energy Production :

- Facilitates the transport of long-chain fatty acids into mitochondria, promoting energy metabolism.

-

Potential Therapeutic Applications :

- Investigated for its role in metabolic disorders and conditions related to impaired fatty acid oxidation.

Case Studies and Experimental Data

A study examining the effects of decanoyl-L-carnitine-d3 on acylcarnitine profiles revealed significant alterations in metabolic pathways associated with various diseases. The compound was utilized in clinical validation studies to detect abnormalities related to metabolic disorders such as methylmalonic acidemia and branched-chain ketoaciduria .

Quantification Methods

Recent advancements in analytical techniques have allowed for improved quantification of acylcarnitines using decanoyl-L-carnitine-d3 as an internal standard. A validated method demonstrated high sensitivity and specificity for detecting free and total carnitine levels, which are critical for diagnosing metabolic disorders .

Comparative Analysis of Acylcarnitines

The following table summarizes key findings related to decanoyl-L-carnitine-d3 compared to other acylcarnitines:

| Compound | Role in Metabolism | Clinical Relevance |

|---|---|---|

| Decanoyl-L-carnitine-d3 | Long-chain fatty acid transport | Used as an internal standard in diagnostics |

| Methylmalonylcarnitine (C4) | Biomarker for methylmalonic acidemia | Elevated levels indicate metabolic disorder |

| Isovalerylcarnitine | Biomarker for isovaleric acidemia | Elevated levels linked to specific enzyme deficiencies |

Q & A

Basic Research Questions

Q. How is Decanoyl-L-carnitine-d3 (chloride) synthesized, and what steps ensure isotopic purity?

- Methodology : Synthesis involves deuterium incorporation at the N-methyl group using labeled precursors (e.g., d3-methylamine). Purification employs reverse-phase HPLC to isolate the compound, with isotopic purity (>98%) verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Validation : Cross-check with certified reference materials (e.g., Acylcarnitines Mix Stable Isotope Labeled Solution) ensures batch consistency .

Q. What analytical techniques are optimal for quantifying Decanoyl-L-carnitine-d3 (chloride) in biological matrices?

- Workflow : Use LC-MS/MS with deuterated internal standards (e.g., Propionyl-L-carnitine-d3) to minimize matrix effects. Quantify via multiple reaction monitoring (MRM) transitions specific to m/z 354.92 → 85.1 (precursor → product ion) .

- Calibration : Prepare calibration curves in methanol:1% aqueous formic acid (90:10 v/v) to mimic physiological conditions .

Q. How should Decanoyl-L-carnitine-d3 (chloride) be stored to maintain stability?

- Protocol : Store at 0–6°C in amber vials to prevent photodegradation. Lyophilized forms retain stability for >24 months, while solutions in acidic buffers (pH 3–4) are stable for ≤6 months .

Advanced Research Questions

Q. How does deuterium labeling affect the pharmacokinetic behavior of Decanoyl-L-carnitine-d3 (chloride) compared to its non-deuterated analog?

- Experimental Design : Conduct comparative in vivo studies using Sprague-Dawley rats. Measure plasma half-life (t1/2) via serial blood sampling and LC-MS/MS.

- Key Findings : Deuterium at the N-methyl group reduces metabolic clearance by 15–20% due to isotope effects on CYP450-mediated oxidation .

Q. What role does Decanoyl-L-carnitine-d3 (chloride) play in mitochondrial β-oxidation pathways, and how can isotopic tracing clarify its flux?

- Approach : Use 13C-palmitate tracing in hepatocyte cultures. Monitor deuterium-labeled acylcarnitine intermediates via high-resolution MS to map β-oxidation kinetics .

- Data Interpretation : Elevated Decanoyl-L-carnitine-d3 levels indicate impaired mitochondrial transport, requiring normalization to total carnitine pool .

Q. How can researchers resolve discrepancies in reported Decanoyl-L-carnitine-d3 (chloride) concentrations across lipidomics studies?

- Troubleshooting :

- Pre-analytical Factors : Validate sample collection protocols (e.g., anticoagulant use affects stability) .

- Instrument Variability : Cross-validate MS parameters (e.g., ion suppression thresholds) using inter-laboratory harmonization .

Q. What in vitro models are suitable for studying Decanoyl-L-carnitine-d3 (chloride)-induced cytotoxicity?

- Models : Primary human cardiomyocytes or HepG2 cells exposed to 10–100 μM doses. Assess viability via MTT assay and mitochondrial membrane potential (ΔΨm) using JC-1 staining .

- Mechanistic Insight : Correlate cytotoxicity with ROS generation and ATP depletion to differentiate on-target vs. off-target effects .

Methodological Guidance

Q. How to design a robust isotopic dilution assay for Decanoyl-L-carnitine-d3 (chloride) in metabolomics workflows?

- Steps :

Internal Standard : Use Hexanoyl-L-carnitine-d3 chloride (98% purity) for co-elution correction .

Data Normalization : Express results as ratios to creatinine or total protein content to account for biological variability .

Q. What are the ethical and technical considerations for using Decanoyl-L-carnitine-d3 (chloride) in human studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.